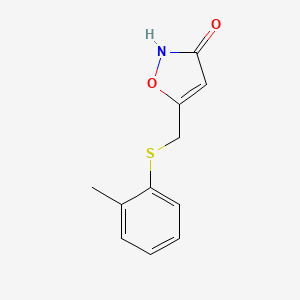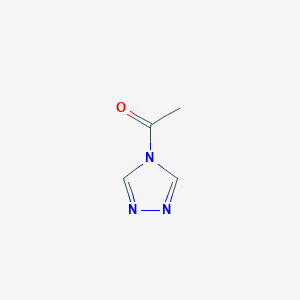
3-Amino-5-phenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-phenylpyrazin-2(1H)-one is a heterocyclic compound that contains both an amino group and a phenyl group attached to a pyrazinone ring. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method might include the reaction of a phenyl-substituted hydrazine with a suitable diketone under acidic or basic conditions to form the pyrazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could reduce the pyrazinone ring or the amino group, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyrazinones, reduced derivatives, and oxidized forms.
Applications De Recherche Scientifique
3-Amino-5-phenylpyrazin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-phenylpyrazine: Lacks the carbonyl group present in pyrazinone.
5-Phenylpyrazin-2(1H)-one: Lacks the amino group.
3-Amino-5-methylpyrazin-2(1H)-one: Has a methyl group instead of a phenyl group.
Uniqueness
3-Amino-5-phenylpyrazin-2(1H)-one is unique due to the presence of both an amino group and a phenyl group on the pyrazinone ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
67602-03-3 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
3-amino-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14) |
Clé InChI |
BSUAAUOIMYXHGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC(=O)C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)

![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)





![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)





